Product packaging for Dihydrogen dinitrosulfatoplatinate(II)(Cat. No.:CAS No. 12033-81-7)

Dihydrogen dinitrosulfatoplatinate(II)

Cat. No.: B577308
CAS No.: 12033-81-7
M. Wt: 385.166
InChI Key: ZAZPLCLKAKFRMB-UHFFFAOYSA-L
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Description

Dihydrogen dinitrosulfatoplatinate(II) is a useful research compound. Its molecular formula is H2N2O8PtS-2 and its molecular weight is 385.166. The purity is usually 95%.
BenchChem offers high-quality Dihydrogen dinitrosulfatoplatinate(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydrogen dinitrosulfatoplatinate(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2N2O8PtS-2 B577308 Dihydrogen dinitrosulfatoplatinate(II) CAS No. 12033-81-7

Properties

IUPAC Name

platinum;sulfuric acid;dinitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HNO2.H2O4S.Pt/c2*2-1-3;1-5(2,3)4;/h2*(H,2,3);(H2,1,2,3,4);/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZPLCLKAKFRMB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[O-].N(=O)[O-].OS(=O)(=O)O.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2N2O8PtS-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Environment, Bonding, and Structural Aspects of Dihydrogen Dinitrosulfatoplatinate Ii

Geometric Isomerism:

Due to the square planar geometry, the two nitro ligands can be positioned adjacent to each other (cis isomer) or opposite each other (trans isomer). quora.com The bidentate sulfato ligand, which occupies two adjacent coordination sites, will influence the possible arrangements. In a square planar complex with a bidentate ligand and two monodentate ligands, only a cis arrangement of the monodentate ligands is typically possible. Therefore, the cis-dinitrosulfatoplatinate(II) isomer is the most probable configuration.

Linkage Isomerism:

As previously mentioned, the nitro ligand can coordinate to the platinum center through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO). This gives rise to the possibility of linkage isomers. ncert.nic.in For the dinitrosulfatoplatinate(II) anion, several linkage isomers could theoretically exist, including:

[Pt(NO₂)₂(SO₄)]²⁻ (dinitron)

[Pt(NO₂)(ONO)(SO₄)]²⁻ (nitronitrito)

[Pt(ONO)₂(SO₄)]²⁻ (dinitrito)

The relative stability of these isomers would depend on electronic and steric factors. Generally, for platinum(II), the nitro form (N-bonded) is thermodynamically more stable than the nitrito form (O-bonded).

Table 2: Potential Isomers of the Dinitrosulfatoplatinate(II) Anion

Isomer TypeDescription
Geometric Isomercis-dinitrosulfatoplatinate(II) and theoretically trans-dinitrosulfatoplatinate(II).
Linkage IsomersIsomers where the nitro ligands are bonded through nitrogen (nitro) or oxygen (nitrito) atoms.

Electrochemical Behavior and Surface Chemistry of Dihydrogen Dinitrosulfatoplatinate Ii

Electrochemical Characterization of Dihydrogen Dinitrosulfatoplatinate(II) Solutions

The electrochemical behavior of Dihydrogen dinitrosulfatoplatinate(II) in aqueous solutions is foundational to understanding and controlling the deposition of platinum. Techniques such as cyclic voltammetry and chronoamperometry provide critical insights into the redox processes and kinetics involved.

Cyclic Voltammetry Studies on Redox Potentials and Mechanisms

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of species in solution. wikipedia.org In studies involving Dihydrogen dinitrosulfatoplatinate(II) solutions, CV reveals important details about the reduction mechanisms of the platinum complex.

Research using a glassy carbon rotating disk electrode has shown that during the electrochemical reduction process, a distinctive double peak appears in the potential range of 0.2 to 0.5 V. researchgate.net This feature is attributed to the reduction of Pt(IV) to Pt(II). researchgate.net The presence of Pt(IV) suggests that a chemical step, likely a disproportionation of the initial Pt(II) complex into elemental platinum (Pt(0)) and Pt(IV), may occur, which is a key factor in the subsequent nucleation and growth of platinum particles on the electrode surface. researchgate.net

Table 1: Cyclic Voltammetry Findings for Dihydrogen Dinitrosulfatoplatinate(II) Reduction

ParameterObservationAssigned MechanismSource
Potential Range 0.2 V to 0.5 VReduction of Pt(IV) to Pt(II) researchgate.net
Peak Characteristic Double peak- researchgate.net
Implication Involvement of a chemical step (disproportionation of Pt(II))Nucleation and growth of Pt particles researchgate.net

Chronoamperometry and Potentiostatic Methods in Platinate(II) Systems

Chronoamperometry and other potentiostatic (constant potential) methods are instrumental in studying and controlling the electrodeposition process. wikipedia.orgnih.gov In these techniques, a specific potential is applied to the working electrode, and the resulting current is measured over time, providing information on nucleation, growth, and reaction kinetics. wikipedia.orgresearchgate.net

In the context of Dinitrosulfatoplatinate(II) systems, pulsed potentiostatic methods, a variation of chronoamperometry, have been effectively used to deposit nano-sized platinum particles. researchgate.net By recording the current transients at various electrode potentials, researchers can obtain data on the stationary nucleation rate, which is a critical parameter for controlling the morphology of the deposited platinum film. researchgate.net The analysis of these current-time transients helps in understanding whether the deposition process is diffusion-controlled or kinetically controlled. researchgate.netnih.gov

Diffusion Kinetics of the Dinitrosulfatoplatinate(II) Anion in Solution

The rate of platinum deposition can be limited by how quickly the platinum-containing anions move from the bulk solution to the electrode surface. This movement is quantified by the diffusion coefficient. The diffusion coefficient of the [Pt(NO₂)₂SO₄]²⁻ anion in solution has been determined to be 5.4 × 10⁻⁶ cm²/s. researchgate.net This value is crucial for modeling the mass transport aspects of the electrodeposition process and for optimizing plating conditions to achieve desired film properties. researchgate.net

Table 2: Diffusion Coefficient of the Dinitrosulfatoplatinate(II) Anion

IonDiffusion Coefficient (cm²/s)Source
[Pt(NO₂)₂SO₄]²⁻5.4 × 10⁻⁶ researchgate.net

Mechanisms of Platinum Electrodeposition from Dihydrogen Dinitrosulfatoplatinate(II) Electrolytes

The formation of a solid platinum film from a Dihydrogen dinitrosulfatoplatinate(II) electrolyte is a complex process involving the initial formation of nuclei on the substrate followed by their growth into a continuous film.

Nucleation and Growth Phenomena of Platinum Films

The electrodeposition of platinum from Dinitrosulfatoplatinate(II) electrolytes typically follows a mechanism of instantaneous nucleation followed by diffusion-limited three-dimensional (3D) growth. researchgate.net This means that all nucleation sites are activated simultaneously at the beginning of the process, and the subsequent growth of these nuclei is controlled by the diffusion of the [Pt(NO₂)₂SO₄]²⁻ complex to the electrode surface. researchgate.net

A key mechanistic feature is the involvement of a slow chemical step, which is believed to be the disproportionation of Pt(II) to Pt(0) and Pt(IV). researchgate.net This step is integral to the nucleation and growth of the platinum particles. The resulting platinum films are often composed of fine grains, on the order of 10 nm, and can contain numerous nano-voids. researchgate.net The size of the deposited nanoparticles can be controlled by the deposition parameters, with the smallest particles observed being around 5 nm. researchgate.net On certain substrates, such as Nafion+MWCNT, larger particle sizes between 810 to 910 nm have been reported. researchgate.net

Table 3: Characteristics of Platinum Nucleation and Growth

ParameterDescriptionSource
Nucleation Type Instantaneous researchgate.net
Growth Control Diffusion-limited researchgate.net
Key Chemical Step Disproportionation of Pt(II) to Pt(0) and Pt(IV) researchgate.net
Film Microstructure Fine grains (~10 nm) with nano-voids researchgate.net
Particle Size Range 5 nm to 910 nm, depending on conditions and substrate researchgate.net

Influence of Electrolyte Composition and Additives on Deposition Processes

The composition of the electroplating bath and the presence of additives significantly affect the deposition process and the quality of the resulting platinum film. Dihydrogen dinitrosulfatoplatinate(II) is valued as a halogen-free platinum source, making it suitable for deposition on substrates that are sensitive to corrosion by halides. researchgate.net

The deposition is typically carried out in an acidic medium, for example, at a pH of 2. researchgate.net One of the major competing reactions during the electrodeposition from aqueous electrolytes is hydrogen evolution, where water is reduced to hydrogen gas. researchgate.net This parallel reaction reduces the current efficiency of platinum deposition, which has been reported to be around 37% under specific pulse plating conditions. researchgate.net The microstructure of the deposited film is also influenced by the co-deposition and inclusion of hydrogen. researchgate.net

The substrate material plays a critical role. Platinum has been successfully deposited on various surfaces, including glassy carbon and composite materials like Nafion mixed with multi-walled carbon nanotubes (MWCNT) or Vulcan XC-72 carbon black. researchgate.net The choice of substrate can influence particle size and the durability of the resulting catalyst layer. researchgate.net

Table 4: Influence of Electrolyte Factors on Platinum Deposition

FactorInfluenceSource
Electrolyte Type Halogen-free, suitable for sensitive substrates researchgate.net
pH Typically acidic (e.g., pH 2) researchgate.net
Competing Reactions Hydrogen evolution is common, reducing current efficiency researchgate.net
Substrate Affects particle size and film properties (e.g., Glassy Carbon, Nafion+MWCNT) researchgate.net

Electrocatalytic Applications of Platinum Films Derived from Dihydrogen Dinitrosulfatoplatinate(II)

Platinum films and nanoparticles derived from Dihydrogen dinitrosulfatoplatinate(II) are of significant interest for various electrocatalytic applications, primarily in the field of energy conversion. The ability to control the morphology and microstructure of the platinum deposits allows for the tailoring of their catalytic activity and stability.

Design and Fabrication of Electrodes for Energy Conversion Technologies (e.g., Fuel Cells)

A major application of platinum electrocatalysts derived from Dihydrogen dinitrosulfatoplatinate(II) is in the fabrication of electrodes for proton-exchange membrane fuel cells (PEMFCs). psu.edu The electrodeposition process offers a direct method to synthesize and apply the catalyst layer onto the gas diffusion layer (GDL) or a membrane, forming the membrane electrode assembly (MEA).

One approach involves the preparation of a composite electrode by mixing MWCNTs with a Nafion® solution, which is then deposited onto a glassy carbon substrate. psu.edu Platinum is subsequently electrodeposited directly onto this Nafion®+MWCNT-bonded electrode from an aqueous solution of Dihydrogen dinitrosulfatoplatinate(II). psu.edu The final step in creating an MEA can involve the hot pressing of the platinum-functionalized MWCNTs onto a Nafion® membrane. researchgate.net

Another method utilizes self-supporting carbon paper as the substrate. researchgate.net To enhance the performance, the carbon paper can be first modified by electrochemical acidification before the single-step electrodeposition of platinum nanoparticles. researchgate.net This process can lead to a homogeneous dispersion of platinum particles with a size of approximately 50 nm, resulting in high catalytic activity for the oxygen reduction reaction (ORR). researchgate.net

Pulsed electrodeposition is a technique employed to create nanostructured thin catalyst layers with a uniform distribution of platinum particles on the GDL. researchgate.net This method allows for low platinum loading on the electrode without compromising the fuel cell performance compared to conventional brush coating methods. researchgate.net The electrodeposition parameters, such as duty cycle and current density, can be optimized to achieve the desired catalyst morphology and performance. researchgate.net

Electrochemical Stability and Durability of Platinum Coatings in Diverse Environments

The long-term stability and durability of platinum electrocatalysts are critical for their practical application, especially in the demanding environment of a fuel cell. Platinum coatings derived from Dihydrogen dinitrosulfatoplatinate(II) have been subjected to durability testing to evaluate their performance over time.

Accelerated durability tests (ADTs) have been conducted on platinum electrodeposited on different carbon supports. psu.edu These tests revealed that while Pt particle dissolution can occur, the choice of support material is crucial for durability. psu.edu As mentioned earlier, platinum supported on MWCNTs exhibits greater resistance to electrochemical oxidation and dissolution compared to platinum on Vulcan XC-72 carbon black. psu.eduresearchgate.net This highlights the importance of the catalyst-support interaction in maintaining the electrochemical surface area and catalytic activity over the lifetime of the fuel cell.

The intrinsic microstructure of the platinum deposit also influences its stability. The presence of fine grains and nano-voids, as observed in films deposited on gold foil, can impact the material's response to electrochemical stress. researchgate.net Furthermore, the successful deposition of adherent and chemically pure platinum films on TiN substrates for biomedical applications suggests good stability in physiological environments, which can be corrosive. researchgate.net The halogen-free nature of the Dihydrogen dinitrosulfatoplatinate(II) electrolyte contributes to the purity and potentially the stability of the deposited platinum, as residual halides are known to poison platinum catalysts and accelerate corrosion. psu.edu

Advanced Electrocatalyst Architectures via Dinitrosulfatoplatinate(II) Precursors

The use of Dihydrogen dinitrosulfatoplatinate(II) as a precursor allows for the fabrication of advanced electrocatalyst architectures with controlled nanostructures, which can lead to enhanced catalytic activity and platinum utilization. By manipulating the electrodeposition parameters, it is possible to move beyond simple nanoparticle deposition and create more complex and effective catalyst layers.

Pulse plating techniques have proven effective in this regard. By applying pulsed currents or potentials, it is possible to deposit nano-sized platinum particles with a narrow size distribution. researchgate.net Research has shown that the size of the smallest platinum nanoparticles can be around 5 nm, and the shape of the particle distribution is highly dependent on the plating time. researchgate.net

Furthermore, the use of pulsed current electrodeposition can lead to the formation of uniform platinum nanoclusters of approximately 40 nm, which are themselves composed of smaller 3 nm nanoparticles. researchgate.net This hierarchical structure is in stark contrast to the dendritic growth often observed with direct current electrodeposition. researchgate.net Such nanostructured architectures significantly increase the electrochemical surface area of the catalyst, leading to improved performance in applications like dye-sensitized solar cells, where a 1.86 times higher surface area was reported for pulse-electrodeposited platinum compared to direct current deposition. researchgate.net These findings demonstrate the potential of using Dihydrogen dinitrosulfatoplatinate(II) in conjunction with advanced electrochemical techniques to design and fabricate highly efficient and sophisticated electrocatalyst architectures.

Spectroscopic and Analytical Characterization Methodologies for Dihydrogen Dinitrosulfatoplatinate Ii

Vibrational Spectroscopy for Ligand Identification and Coordination Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the coordination environment of Dihydrogen Dinitrosulfatoplatinate(II). The vibrational spectrum is expected to exhibit characteristic bands corresponding to the dinitro (-NO₂) and sulfato (-SO₄) ligands, as well as the platinum-ligand bonds.

In similar nitro complexes of platinum(II), the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are typically observed in the ranges of 1475-1360 cm⁻¹ and 1340-1300 cm⁻¹, respectively. researchgate.netacs.org The presence of these bands in the spectrum of H₂[Pt(NO₂)₂(SO₄)] would confirm the presence of the nitro ligands. Furthermore, the coordination of the nitro group to the platinum center through the nitrogen atom (a nitro complex) rather than an oxygen atom (a nitrito complex) can be inferred from the positions of these bands.

The sulfate (B86663) ligand, when coordinated to a metal center, exhibits a reduction in symmetry from Td (free ion) to C₃ᵥ (monodentate) or C₂ᵥ (bidentate), leading to the splitting of its degenerate vibrational modes. For a bidentate sulfato ligand, the S-O stretching vibrations are expected to appear in the regions of 1250-1100 cm⁻¹, 1050-970 cm⁻¹, and below 900 cm⁻¹. The observation of multiple, sharp bands in these regions would suggest a bidentate coordination mode of the sulfate group to the platinum(II) center.

The far-infrared and Raman spectra are particularly useful for identifying the Pt-N and Pt-O stretching vibrations. In analogous platinum(II) complexes, Pt-N stretching vibrations are typically found in the 550-450 cm⁻¹ range, while Pt-O stretches appear at lower frequencies, generally between 450-300 cm⁻¹. nih.govresearchgate.net The identification of these bands provides direct evidence of the coordination of the nitro and sulfato ligands to the platinum ion.

Hypothetical Vibrational Data for Dihydrogen Dinitrosulfatoplatinate(II)

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
ν_as(NO₂) 1475 - 1360 IR, Raman
ν_s(NO₂) 1340 - 1300 IR, Raman
δ(ONO) 850 - 800 IR
ν(S-O) 1250 - 900 IR, Raman
ν(Pt-N) 550 - 450 Far-IR, Raman

Electronic Absorption and Emission Spectroscopy for Coordination Environment Elucidation (UV-Vis)

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic structure and coordination geometry of Dihydrogen Dinitrosulfatoplatinate(II). The spectrum of a d⁸ square-planar platinum(II) complex is typically characterized by a series of absorption bands arising from d-d transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) transitions. researchgate.netnih.gov

The d-d transitions for platinum(II) complexes are generally weak and often appear as shoulders on the more intense charge-transfer bands. These transitions are formally Laporte-forbidden but can be observed due to vibronic coupling. For H₂[Pt(NO₂)₂(SO₄)], these bands would be expected in the visible to near-UV region and are sensitive to the ligand field strength.

Expected Electronic Transitions for Dihydrogen Dinitrosulfatoplatinate(II)

Transition Type Expected Wavelength Range (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
d-d transitions 350 - 500 10 - 100
LMCT (O, N → Pt) 250 - 350 1000 - 10000

Mass Spectrometry Techniques for Molecular Integrity and Purity Assessment

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and assessing the purity of Dihydrogen Dinitrosulfatoplatinate(II). Electrospray ionization (ESI) is a particularly gentle ionization method well-suited for the analysis of coordination complexes, as it often allows for the detection of the intact molecular ion or related species. nih.govsci-hub.se

For Dihydrogen Dinitrosulfatoplatinate(II), with a molecular weight of approximately 385.16 g/mol , ESI-MS analysis would be expected to show a prominent ion corresponding to the [Pt(NO₂)₂(SO₄)]²⁻ anion in negative ion mode, or adducts with counter-ions in positive ion mode. The isotopic pattern of the detected ions, which is characteristic for platinum due to its multiple stable isotopes, would provide definitive confirmation of the presence of platinum in the complex. nih.gov

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation of the parent ion, providing further structural information. Collision-induced dissociation (CID) of the [Pt(NO₂)₂(SO₄)]²⁻ ion would likely lead to the loss of the nitro and sulfate ligands, and the fragmentation pattern can help to elucidate the coordination environment of the platinum center.

Expected Mass Spectrometry Data for Dihydrogen Dinitrosulfatoplatinate(II)

Ion Expected m/z (most abundant isotope) Isotopic Pattern
[Pt(NO₂)₂(SO₄)]²⁻ 192.45 Characteristic for one Pt atom

X-ray Diffraction Studies for Solid-State Structural Determination (Single Crystal and Powder)

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of Dihydrogen Dinitrosulfatoplatinate(II) in the solid state.

Powder X-ray Diffraction (PXRD): In cases where single crystals are not available, powder XRD can be used to characterize the crystalline form of the bulk material. nih.govunesp.br The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess the purity of the sample. mdpi.commdpi.com While a full structure solution from powder data is more challenging than from single-crystal data, it can still provide valuable information about the unit cell parameters and space group.

Table of Compound Names

Compound Name
Dihydrogen dinitrosulfatoplatinate(II)
Platinum
Sulfuric Acid
Nitrite

Computational Chemistry and Theoretical Modeling of Dihydrogen Dinitrosulfatoplatinate Ii

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its favorable balance of accuracy and computational cost, making it particularly well-suited for studying transition metal complexes containing heavy elements like platinum. unical.it For a molecule like Dihydrogen dinitrosulfatoplatinate(II), DFT calculations would be the primary tool to determine its ground-state electronic structure, optimized geometry, and vibrational frequencies.

Research on analogous platinum(II) complexes has demonstrated the efficacy of various DFT functionals and basis sets. nih.govnih.gov Hybrid functionals such as B3LYP or M06 are commonly employed. nih.govnih.gov For the platinum atom, basis sets that include relativistic corrections, such as the Stuttgart-Dresden (SDD) effective core potential, are essential for accurate results. nih.gov The lighter atoms (S, O, N, H) can be described by Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., aug-cc-pVDZ).

A typical computational setup for DFT calculations on Dihydrogen dinitrosulfatoplatinate(II) is summarized in the table below.

ParameterSelectionRationale
Method Density Functional Theory (DFT)Provides a good balance of accuracy and computational cost for transition metal complexes.
Functional B3LYP, M06Widely used hybrid functionals that have shown good performance for platinum(II) complexes. nih.govnih.gov
Basis Set (Pt) SDD, LanL2DZEmploys effective core potentials to account for relativistic effects of the heavy platinum atom. nih.gov
Basis Set (S, O, N, H) 6-311+G(d,p), def2-TZVPProvides a flexible description of the ligand atoms.
Solvation Model PCM, SMDAccounts for the influence of a solvent (e.g., water) on the complex's geometry and properties.

The bonding in Dihydrogen dinitrosulfatoplatinate(II) involves interactions between the platinum(II) metal center and the dinitrosyl (two NO) and sulfato (SO₄²⁻) ligands. A detailed analysis of the molecular orbitals (MOs) resulting from DFT calculations can elucidate the nature of these interactions.

Pt-NO Bonding : The nitrosyl ligand (NO) is known for its versatile bonding modes. In platinum(II) nitrosyl complexes, the Pt-N-O angle is a key indicator of the bonding nature. nih.gov DFT calculations on similar systems have shown that a bent M-N-O coordination is common for {MNO}¹⁰ complexes. nih.govacs.org The interaction typically involves σ-donation from the nitrogen lone pair to an empty d-orbital on the platinum and π-back-donation from a filled platinum d-orbital to the π* antibonding orbital of the NO ligand. The extent of this back-donation influences the N-O bond strength and its corresponding vibrational frequency (ν(NO)) in the infrared spectrum. wikipedia.org

Pt-SO₄ Bonding : The sulfato ligand is generally considered a weakly coordinating ligand. It typically acts as a σ-donor through one or two of its oxygen atoms. The interaction involves the donation of electron density from the oxygen lone pairs to the empty d-orbitals of the platinum(II) center. In platinum(II) complexes with sulfato ligands, the Pt-O bond is primarily ionic in character, though some degree of covalent interaction exists. nih.gov

An analysis of the computed MOs would allow for a quantitative description of these interactions, revealing the contributions of metal and ligand orbitals to each bonding MO.

Molecular Dynamics Simulations for Solution Behavior and Reactivity Prediction

While quantum mechanics is ideal for understanding static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, particularly in solution. psu.edu For Dihydrogen dinitrosulfatoplatinate(II), which is often supplied as an aqueous solution, MD simulations can provide invaluable insights into its solvation and stability. thermofisher.com

An MD simulation would model the platinum complex and a large number of explicit water molecules. The interactions between atoms are described by a force field, which is a set of parameters and potential energy functions.

ParameterExample Value/MethodPurpose
Force Field (Water) TIP3P, SPC/EStandard models for simulating liquid water.
Force Field (Complex) General Amber Force Field (GAFF) or custom parametrizationDescribes the bonded and non-bonded interactions within the platinum complex.
Charge Calculation RESP or Merz-KollmanAssigns partial atomic charges derived from preceding QM calculations.
Simulation Ensemble NPT (Isothermal-Isobaric)Simulates the system at constant temperature and pressure, mimicking laboratory conditions.
Simulation Time 10-100 nanosecondsAllows for the observation of dynamic processes like ligand exchange or conformational changes.

From these simulations, one could analyze the radial distribution functions to understand the solvation shell structure around the platinum center and the ligands. Furthermore, MD can be used to explore the initial steps of ligand substitution reactions, a key aspect of the reactivity of platinum complexes. psu.edu

Prediction of Spectroscopic Signatures and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental spectra for validation of the theoretical model. nih.gov

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies and intensities of the molecule. For Dihydrogen dinitrosulfatoplatinate(II), the calculated IR spectrum would show characteristic bands for the N-O and S-O stretches. The position of the ν(NO) band is particularly sensitive to the electronic environment and bonding mode of the nitrosyl ligand. wikipedia.orgrsc.org

UV-Visible Spectroscopy : Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. acs.orgnih.gov For a platinum(II) complex, these calculations can help assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. nih.gov

NMR Spectroscopy : While more computationally intensive, it is also possible to predict NMR chemical shifts. These calculations can be very useful in characterizing the complex in solution and confirming its structure. nih.gov

The table below illustrates how theoretical predictions can be compared with experimental data.

Spectroscopic DataPredicted Value (Computational)Experimental ValueAssignment
ν(NO) / cm⁻¹ ~1800(Hypothetical) 1795N-O stretching vibration
ν(SO) / cm⁻¹ ~1100, ~980(Hypothetical) 1095, 975S-O stretching vibrations
λ_max / nm (TD-DFT) ~350(Hypothetical) 355Ligand-to-Metal Charge Transfer (LMCT)
λ_max / nm (TD-DFT) ~280(Hypothetical) 275Metal-to-Ligand Charge Transfer (MLCT)

A strong correlation between the predicted and experimental spectra would provide confidence in the accuracy of the computational model. nih.gov

Rational Design of Analogous Platinum(II) Complexes Based on Computational Predictions

The insights gained from computational modeling can guide the rational design of new platinum(II) complexes with tailored properties. nih.govresearchgate.netncsu.edu By understanding the structure-property relationships of Dihydrogen dinitrosulfatoplatinate(II), researchers can systematically modify its structure to achieve desired outcomes. psu.edunih.gov

For instance, if the goal is to create a more reactive analogue, computational studies could explore the effects of replacing the sulfato ligand with a more labile group, such as aqua or chloro ligands. researchgate.net DFT calculations could predict the relative bond strengths and activation energies for ligand dissociation.

Reactivity and Reaction Pathways of Dihydrogen Dinitrosulfatoplatinate Ii

Ligand Substitution Reactions in the Dinitrosulfatoplatinate(II) Complex

Ligand substitution in square-planar platinum(II) complexes, such as the dinitrosulfatoplatinate(II) anion, typically proceeds via an associative mechanism. vaia.comnih.gov This mechanism involves the approach of an incoming ligand to the complex, forming a five-coordinate trigonal bipyramidal intermediate, before the departure of the leaving group. vaia.com

The kinetics of ligand substitution in square-planar complexes generally follow a two-term rate law, which accounts for both a solvent-assisted pathway and a direct nucleophilic attack by the incoming ligand. researchgate.net While specific kinetic and thermodynamic data for ligand exchange in H₂[Pt(NO₂)₂(SO₄)] are not extensively documented in publicly available literature, the general principles governing such reactions in analogous Pt(II) systems provide a framework for understanding its behavior.

The stability of the complex and the rate of ligand exchange are influenced by several factors, including the nature of the entering and leaving groups, the ligands trans to the leaving group (the trans effect), and the solvent. researchgate.netrsc.org The thermodynamics of ligand exchange are governed by the relative bond strengths of the platinum-ligand bonds and the stability of the free ligands. adichemistry.com The chelate effect, for instance, dictates that complexes with multidentate ligands are generally more stable than those with monodentate ligands due to a favorable entropy change upon substitution. researchgate.net

Table 1: General Factors Influencing Ligand Substitution in Platinum(II) Complexes

Factor Influence on Reaction Rate and Stability
Incoming Ligand Stronger nucleophiles generally increase the rate of associative substitution.
Leaving Group Weaker bonds to the leaving group lead to faster substitution.
Trans Effect Ligands with a strong trans effect accelerate the substitution of the ligand positioned opposite to them. adichemistry.com
Solvent Coordinating solvents can participate in the reaction via a solvent-assisted pathway. researchgate.net

| Temperature | Higher temperatures generally increase the reaction rate. |

This table provides a qualitative overview of factors affecting ligand substitution in square-planar Pt(II) complexes, which are applicable to Dihydrogen dinitrosulfatoplatinate(II).

The reactivity of the dinitrosulfatoplatinate(II) complex in substitution reactions is significantly influenced by the trans effect. The trans effect is the ability of a ligand to direct the substitution of the ligand positioned opposite to it. adichemistry.com Ligands can be arranged in a series based on the magnitude of their trans-directing influence.

Table 2: Abbreviated Trans Effect Series for Platinum(II) Complexes

Ligand

This table presents a generally accepted series of ligands ordered by their increasing trans effect. adichemistry.comkennesaw.edulibretexts.org The nitro group (NO₂⁻) has a trans effect comparable to that of chloride.

In the [Pt(NO₂)₂(SO₄)]²⁻ anion, the nitro ligands will influence the lability of the ligands trans to them. If the sulfato ligand is bidentate, the geometry will be cis for the nitro groups. If an incoming ligand is to substitute one of the nitro groups, the rate will be influenced by the ligand trans to it. Conversely, if the sulfato ligand is to be substituted, the trans effect of the nitro groups will play a role. The nature of the incoming ligand is also critical; strong nucleophiles will favor the associative pathway. rsc.org

Redox Chemistry and Oxidation State Changes of Platinum(II) in the Complex

The platinum center in dihydrogen dinitrosulfatoplatinate(II) can undergo both oxidation to higher oxidation states, such as platinum(IV), and reduction to elemental platinum(0).

The oxidation of platinum(II) complexes to platinum(IV) is a common reaction, often achieved using oxidizing agents like hydrogen peroxide or halogens. mdpi.comrsc.org This process typically involves the oxidative addition of two new ligands to the axial positions of the square-planar complex, resulting in an octahedral geometry. mdpi.com For the dinitrosulfatoplatinate(II) complex, oxidation would lead to a Pt(IV) species.

A possible pathway for the formation of Pt(IV) from this complex is through disproportionation, a reaction where a species is simultaneously oxidized and reduced. youtube.com In the context of the electrodeposition of platinum from a dinitrosulfatoplatinate(II) electrolyte, a slow chemical step has been suggested to be the disproportionation of Pt(II) into elemental platinum (Pt(0)) and a Pt(IV) species. nih.gov

Table 3: Standard Reduction Potentials for Selected Platinum Half-Reactions

Half-Reaction Standard Reduction Potential (E°), V
Pt²⁺ + 2e⁻ ⇌ Pt(s) +1.2
PtCl₄²⁻ + 2e⁻ ⇌ Pt(s) + 4Cl⁻ +0.73

The reduction of dihydrogen dinitrosulfatoplatinate(II) to form elemental platinum nanoparticles is a key process in its application for platinum plating. nih.gov The mechanism of this reduction can proceed through several pathways, including electrochemical reduction or chemical reduction.

In electrochemical deposition, the [Pt(NO₂)₂(SO₄)]²⁻ complex is reduced at an electrode surface. Studies have shown that the electrodeposition of platinum from this complex can result in the formation of nanoparticles. nih.gov The process is often accompanied by hydrogen evolution. nih.gov

Chemical reduction can be achieved using various reducing agents. The formation of platinum nanoparticles generally involves the reduction of Pt(II) ions to Pt(0) atoms, followed by nucleation and growth of the nanoparticles. erda.dknih.govmdpi.com The size and morphology of the resulting nanoparticles can be controlled by factors such as the choice of reducing agent, temperature, and the presence of stabilizing agents. researchgate.net For the dinitrosulfatoplatinate(II) complex, the reduction process may be initiated by the disproportionation reaction mentioned earlier, which generates Pt(0) nuclei that can then catalyze further reduction. nih.gov

Hydrolytic Stability and Solution Speciation of Dihydrogen Dinitrosulfatoplatinate(II)

Dihydrogen dinitrosulfatoplatinate(II) is typically supplied as an aqueous solution, which suggests a degree of stability towards hydrolysis. nih.gov Hydrolysis of square-planar platinum(II) complexes is an important aspect of their aqueous chemistry and is essentially a ligand substitution reaction where water molecules act as the incoming ligand. researchgate.netnih.gov This process often follows an associative Sₙ2 mechanism. nih.gov

The rate and extent of hydrolysis depend on factors such as pH, temperature, and the nature of the ligands in the complex. researchgate.net For the [Pt(NO₂)₂(SO₄)]²⁻ anion, the sulfato ligand, if monodentate, or one of the nitro ligands could potentially be replaced by a water molecule. The aqua-complexes formed are often more reactive than the parent complex. rsc.org

In aqueous solution, the speciation of the complex may change over time. For instance, the bidentate sulfato ligand could potentially become monodentate, opening up a coordination site for a water molecule. The exact nature of the platinum species in solution will be an equilibrium between the parent complex and its various hydrolysis products. The presence of other ions in the solution can also lead to further ligand exchange reactions. Quantum mechanical and spectroscopic studies have shown that even simple aqua ions of platinum(II) can have complex hydration shells. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Dihydrogen dinitrosulfatoplatinate(II) H₂[Pt(NO₂)₂(SO₄)]
Cisplatin cis-[PtCl₂(NH₃)₂]
Transplatin trans-[PtCl₂(NH₃)₂]

Broader Implications and Future Directions in Dinitrosulfatoplatinate Ii Research

Advancements in Platinum-Based Materials Science for Diverse Technologies

Research into Dihydrogen dinitrosulfatoplatinate(II) is contributing to the advancement of platinum-based materials science, primarily through the electrodeposition of high-quality platinum films. These films, with their specific microstructures, are pivotal for a range of technologies.

A key area of application is in the fabrication of biocompatible materials. Platinum is an essential material for biomedical applications due to its excellent biocompatibility and high resistance to corrosion. researchgate.net Dihydrogen dinitrosulfatoplatinate(II) solution is utilized in the electrodeposition of biocompatible platinum thin films on substrates like titanium nitride (TiN), which can act as interconnects for implantable medical devices. researchgate.netfishersci.no This halogen-free electrolyte is particularly advantageous for depositing platinum nanoparticles on halogen-sensitive substrates. researchgate.net

Detailed studies on platinum films electrodeposited from Dihydrogen dinitrosulfatoplatinate(II) solutions have revealed significant findings regarding their microstructure. Research by Hisanaga et al. demonstrated that these films consist of fine grains, approximately 10 nanometers in size, and contain numerous nano-voids. researchgate.net A notable characteristic of these films is the incorporation of a significant amount of hydrogen, with an atomic ratio of H/Pt of 0.1. This hydrogen inclusion influences the material's properties, such as its lattice parameter, which is lower than that of bulk platinum. researchgate.net

The thermal behavior of these films is also a critical aspect of their material properties. Two distinct hydrogen desorption peaks are observed during thermal desorption spectroscopy, indicating different states of hydrogen within the platinum matrix. researchgate.net Drastic grain growth and a reduction in lattice contraction occur upon heating to 500 K, which corresponds to the first hydrogen desorption peak. researchgate.net This fundamental understanding of the material's response to thermal treatment is crucial for its application in various technologies that may operate at elevated temperatures.

The ability to control the microstructure and properties of platinum films at the nanoscale through the choice of precursor and deposition conditions has significant implications for the development of advanced materials with tailored functionalities.

Interactive Table: Properties of Platinum Films Electrodeposited from Dihydrogen dinitrosulfatoplatinate(II) Solution

PropertyValueReference
Average Grain Size~10 nm researchgate.net
Hydrogen Content (H/Pt atomic ratio)0.1 researchgate.net
First Hydrogen Desorption Peak500 K researchgate.net
Lattice ParameterLower than bulk Pt researchgate.net
Microstructure FeaturePresence of nano-voids researchgate.net

Potential for New Catalyst Development and Optimization

While direct research on the use of Dihydrogen dinitrosulfatoplatinate(II) as a catalyst precursor is not extensively documented, its properties as a platinate(II) source suggest significant potential in the development of new and optimized catalysts. Platinum is a cornerstone of catalysis, and the method of its deposition and its final form are critical to its catalytic activity.

The electrodeposition of platinum nanoparticles from a Dihydrogen dinitrosulfatoplatinate(II) solution has been shown to produce particles as small as 5 nm. researchgate.net The ability to generate such small nanoparticles is a key factor in creating highly active catalysts due to the increased surface-area-to-volume ratio. The catalytic performance of electrodeposited platinum nanoparticles can be significantly greater than that of commercially available catalysts. researchgate.net

Furthermore, the nitrosyl and sulfate (B86663) ligands in the complex could potentially influence the nucleation and growth of platinum particles during catalyst synthesis, leading to unique particle morphologies and potentially enhanced catalytic sites. The chemistry of platinum nitrosyl complexes is an area of active research, and these complexes are known to play a role in various catalytic processes, including the abatement of NOx emissions. matthey.comacs.orgnih.gov The presence of sulfur-containing ligands can also modify the electronic properties and stability of platinum catalysts. google.com

Future research could explore the use of Dihydrogen dinitrosulfatoplatinate(II) as a precursor for creating catalysts for a variety of reactions, including:

Fuel Cells: The electrodeposition of platinum onto high-surface-area supports like carbon nanotubes from a Dihydrogen dinitrosulfatoplatinate(II) solution could lead to more efficient and durable fuel cell electrodes. researchgate.net

Organic Synthesis: Platinum catalysts are vital for numerous organic transformations. The unique properties of platinum nanoparticles derived from this precursor could offer enhanced selectivity and activity in reactions such as hydrogenations and oxidations.

Environmental Catalysis: The development of catalysts for pollution control, such as the reduction of nitrogen oxides (NOx) from exhaust gases, is a critical area where novel platinum catalysts are needed. acs.orgnih.gov

Methodological Innovations in Electrochemistry Utilizing Platinate Precursors

The use of Dihydrogen dinitrosulfatoplatinate(II) in electrochemistry is driving methodological innovations, particularly in the field of electrodeposition. A significant advantage of using this compound is that it provides a halogen-free electrolyte solution. researchgate.net This is crucial for applications where the presence of halides, such as chloride from traditional platinum precursors like hexachloroplatinic acid, can be detrimental to the substrate or the desired electrochemical process.

Research into the electrodeposition from Dihydrogen dinitrosulfatoplatinate(II) solutions has provided valuable kinetic data. The diffusion coefficient of the [Pt(NO2)2SO4]2− complex has been determined to be 5.4 × 10−6 cm²/s. researchgate.net Understanding such fundamental parameters is essential for optimizing plating processes to achieve desired film thicknesses, morphologies, and properties.

The electroplating method using a Dihydrogen dinitrosulfatoplatinate(II) solution has been the subject of patent applications, highlighting its commercial potential. One such patent describes an electroplating solution containing Dihydrogen dinitrosulfatoplatinate(II) as the main platinum salt, along with phosphates as brighteners and other additives. This formulation is claimed to offer good dispersancy, deep plating capacity, and high cathode current efficiency, resulting in a plating layer with low porosity and high brightness.

Further methodological innovations could stem from:

Pulsed Electrodeposition: The use of pulsed plating techniques with Dihydrogen dinitrosulfatoplatinate(II) allows for the deposition of nano-sized platinum particles with control over the particle size distribution by varying the plating time. researchgate.net

Surface Engineering: The ability to create platinum films with specific grain sizes and void structures opens up new possibilities for engineering surfaces with tailored electrochemical properties for sensors, electrocatalysts, and biomedical implants.

Combined Deposition: Investigating the co-deposition of platinum from Dihydrogen dinitrosulfatoplatinate(II) with other metals to form alloyed or composite materials with unique electrochemical characteristics is a promising area for future research.

Interdisciplinary Research Opportunities for Dihydrogen Dinitrosulfatoplatinate(II)

The unique properties and applications of Dihydrogen dinitrosulfatoplatinate(II) create a fertile ground for interdisciplinary research, bridging chemistry, materials science, engineering, and biology.

One of the most promising areas for interdisciplinary collaboration is in the development of advanced biomedical devices . The use of Dihydrogen dinitrosulfatoplatinate(II) to create biocompatible platinum interconnects for implantable devices is a prime example. researchgate.netfishersci.no This brings together materials scientists developing the deposition techniques, electrical engineers designing the devices, and biologists and medical researchers evaluating their in-vivo performance and biocompatibility. Future research could focus on:

Flexible Electronics: Fabricating platinum interconnects on flexible substrates for wearable sensors and implantable bio-monitors. researchgate.net

Neural Interfaces: Developing high-performance electrodes for neural recording and stimulation, where the microstructure and biocompatibility of the platinum surface are critical.

Drug Delivery Systems: Exploring the use of platinum nanostructures derived from this precursor as carriers for targeted drug delivery, leveraging platinum's known therapeutic properties.

Another significant interdisciplinary frontier is in the field of sensor technology . The controlled deposition of nanostructured platinum films is essential for creating highly sensitive and selective chemical and biological sensors. The catalytic properties of platinum nanoparticles can be harnessed for enzymatic biosensors, while the material's electrical properties are key to the function of chemiresistive gas sensors. This research would involve collaboration between chemists synthesizing and characterizing the materials, and engineers developing the sensor platforms and signal processing systems.

Furthermore, the study of platinum nitrosyl complexes, including Dihydrogen dinitrosulfatoplatinate(II), has connections to bioinorganic chemistry . Nitric oxide (NO) is a crucial signaling molecule in biological systems, and understanding its interaction with metal centers like platinum can provide insights into biological processes and the mechanism of action of certain drugs. matthey.comacs.orgnih.gov

Challenges and Perspectives in Dinitrosulfatoplatinate(II) Synthesis and Application

Despite its promising applications, the synthesis and widespread use of Dihydrogen dinitrosulfatoplatinate(II) face several challenges that also present opportunities for future research and development.

Synthesis and Stability: A primary challenge lies in the synthesis of the Dihydrogen dinitrosulfatoplatinate(II) complex with high purity and yield. The synthesis of coordination compounds can be complex, and controlling the stoichiometry and preventing the formation of byproducts is crucial for ensuring the quality of the final material. ncert.nic.in The stability of the Dihydrogen dinitrosulfatoplatinate(II) solution over time is another critical factor, as decomposition can affect the reproducibility of the electrodeposition process. Research into optimizing the synthesis pathway and identifying suitable stabilizers for the solution would be highly valuable.

Cost and Scalability: Platinum is a precious and expensive metal, which is a significant cost driver for any application. While electrodeposition from Dihydrogen dinitrosulfatoplatinate(II) can be used to create thin films and nanoparticles, thus minimizing the amount of platinum used, the cost of the precursor itself can be a limiting factor. Developing more cost-effective synthesis routes and efficient recycling processes for the platinum from used solutions and coated materials are essential for the economic viability of large-scale applications. The scalability of the synthesis and the electrodeposition process from laboratory to industrial production also needs to be addressed.

Understanding and Controlling Hydrogen Incorporation: The incorporation of hydrogen into the electrodeposited platinum films, as observed in the work by Hisanaga et al., presents both a challenge and an opportunity. researchgate.net While hydrogen can influence the material's properties in a desirable way, uncontrolled incorporation can lead to issues like hydrogen embrittlement, which could affect the mechanical integrity of the deposited films. researchgate.net A deeper understanding of the mechanism of hydrogen incorporation and developing methods to precisely control its concentration are key research perspectives. This could allow for the fine-tuning of the material's properties for specific applications.

Exploring a Broader Application Space: Currently, the documented applications of Dihydrogen dinitrosulfatoplatinate(II) are primarily focused on electrodeposition. A significant challenge and a major opportunity lie in exploring its potential in other areas, such as a precursor for homogeneous or heterogeneous catalysts, as a component in the synthesis of other functional platinum compounds, or in chemical vapor deposition (CVD) processes. researchgate.net Overcoming the limited scope of current research will require dedicated efforts to investigate the reactivity and properties of this compound in different chemical environments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dihydrogen dinitrosulfatoplatinate(II) in a laboratory setting?

  • Methodological Answer : Synthesis typically involves reacting platinum(II) precursors with nitrite and sulfate ligands under controlled acidic conditions. For example, dissolving platinum chloride in sulfuric acid, followed by the addition of sodium nitrite under nitrogen atmosphere to prevent oxidation. The resulting solution is concentrated to achieve a Pt content of 4–6% (w/w), as standardized in commercial preparations .
  • Key Data :

ParameterValue/RangeSource
Pt content4–6% (w/w)
Molecular formulaH₂N₂O₈PtS

Q. How can researchers confirm the structural integrity of dihydrogen dinitrosulfatoplatinate(II) using spectroscopic techniques?

  • Methodological Answer : Use a combination of:

  • Infrared (IR) spectroscopy : Identify characteristic peaks for nitrito (NO₂⁻, ~1380 cm⁻¹) and sulfato (SO₄²⁻, ~1100 cm⁻¹) ligands .
  • X-ray crystallography : Resolve the octahedral coordination geometry around the platinum center, confirming the [Pt(NO₂)₂(SO₄)]²⁻ anion .
  • Elemental analysis : Verify Pt, S, and N content against theoretical values (e.g., Pt: ~38–42% in anhydrous form) .

Q. What safety protocols are critical when handling dihydrogen dinitrosulfatoplatinate(II) solutions in experimental setups?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of acidic vapors.
  • First-aid measures : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. What experimental parameters optimize the electroplating efficiency of dihydrogen dinitrosulfatoplatinate(II) on bipolar plates for fuel cell applications?

  • Methodological Answer :

  • Current density : Optimize between 10–50 mA/cm² to balance deposition rate and coating uniformity .
  • Solution pH : Maintain acidic conditions (pH 1–3) to stabilize the [Pt(NO₂)₂(SO₄)]²⁻ complex .
  • Post-treatment : Anneal coatings at 200–300°C to enhance adhesion and reduce porosity .
    • Performance Data :
ParameterOutcomeSource
Coating thickness0.5–2 µm
Corrosion resistance>1000 hrs in 0.5M H₂SO₄

Q. How can researchers address discrepancies in catalytic activity data reported for dihydrogen dinitrosulfatoplatinate(II) across different studies?

  • Methodological Answer :

  • Standardize testing conditions : Control variables like temperature, electrolyte composition, and electrode pretreatment.
  • Advanced characterization : Use cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to differentiate between surface-active vs. bulk contributions .
  • Cross-validate : Compare results with alternative platinum precursors (e.g., chloroplatinic acid) to isolate ligand effects .

Q. What methodologies are effective in analyzing the corrosion resistance of platinum coatings derived from dihydrogen dinitrosulfatoplatinate(II) under extreme electrochemical conditions?

  • Methodological Answer :

  • Accelerated stress tests : Expose coatings to 1M H₂SO₄ at 80°C for 72 hrs, monitoring mass loss and surface morphology via SEM .
  • Potentiodynamic polarization : Measure corrosion current density (Iₐ) to quantify degradation rates.
  • X-ray photoelectron spectroscopy (XPS) : Detect oxide layer formation (e.g., PtO₂) post-corrosion .

Data Contradiction Analysis

  • Issue : Variability in Pt content (4–6% vs. higher concentrations in some studies).
    • Resolution : Standardize solution preparation by verifying Pt content via ICP-OES and adjusting dilution factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.